Cas no 135154-75-5 (3-bromo-N-(4-fluorophenyl)propanamide)

3-Bromo-N-(4-fluorophenyl)propanamide is a brominated amide derivative featuring a fluorophenyl substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural components—a reactive bromoalkyl group and an electron-withdrawing fluorophenyl moiety—make it valuable for further functionalization, particularly in nucleophilic substitution reactions or as a precursor for heterocyclic compounds. The presence of the fluorine atom enhances stability and influences electronic properties, which can be advantageous in medicinal chemistry applications. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic workflows. Suitable for researchers requiring tailored building blocks in drug discovery or material science.
3-bromo-N-(4-fluorophenyl)propanamide structure
135154-75-5 structure
Product Name:3-bromo-N-(4-fluorophenyl)propanamide
CAS No:135154-75-5
MF:C9H9BrFNO
MW:246.076265096664
CID:2771245
PubChem ID:15082678
Update Time:2025-08-03

3-bromo-N-(4-fluorophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(4-fluorophenyl)propanamide
    • AKOS022061306
    • SCHEMBL9386081
    • STL199334
    • DB-099166
    • DTXSID00567946
    • 135154-75-5
    • QHRZLTPFIFOPFT-UHFFFAOYSA-N
    • Inchi: 1S/C9H9BrFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
    • InChI Key: QHRZLTPFIFOPFT-UHFFFAOYSA-N
    • SMILES: BrCCC(NC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 244.98515Da
  • Monoisotopic Mass: 244.98515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

3-bromo-N-(4-fluorophenyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B333420-10mg
3-bromo-N-(4-fluorophenyl)propanamide
135154-75-5
10mg
$ 70.00 2022-06-07
TRC
B333420-50mg
3-bromo-N-(4-fluorophenyl)propanamide
135154-75-5
50mg
$ 230.00 2022-06-07
TRC
B333420-100mg
3-bromo-N-(4-fluorophenyl)propanamide
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$ 365.00 2022-06-07

Additional information on 3-bromo-N-(4-fluorophenyl)propanamide

Introduction to 3-bromo-N-(4-fluorophenyl)propanamide (CAS No. 135154-75-5) and Its Emerging Applications in Chemical Biology

The compound 3-bromo-N-(4-fluorophenyl)propanamide (CAS No. 135154-75-5) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel bioactive molecules. This amide derivative, characterized by its bromo and fluoro substituents, has garnered considerable attention due to its structural versatility and potential pharmacological applications. The presence of a bromine atom at the third carbon position and a fluorine substituent on the phenyl ring enhances its reactivity, making it a valuable scaffold for further functionalization and drug development.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry, where fluorine atoms can modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. In particular, 3-bromo-N-(4-fluorophenyl)propanamide has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. Its unique structural features make it an attractive candidate for developing compounds with enhanced selectivity and reduced toxicity.

The bromine moiety in 3-bromo-N-(4-fluorophenyl)propanamide serves as a versatile handle for further chemical modifications, including cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of libraries of derivatives with tailored biological activities. The combination of bromine and fluorine substituents also facilitates the development of probes for biochemical assays, where these elements can be incorporated into molecules to improve detection sensitivity and specificity.

One of the most promising applications of 3-bromo-N-(4-fluorophenyl)propanamide is in the field of oncology. Preclinical studies have demonstrated that amide derivatives with similar structural motifs exhibit potent inhibitory effects on kinases and other enzymes involved in cancer progression. The fluorine atom, in particular, has been shown to enhance binding interactions with target proteins, leading to increased efficacy. Furthermore, the bromine atom allows for easy conjugation with other bioactive molecules or imaging agents, opening up possibilities for targeted therapy and diagnostic applications.

In addition to its role in drug discovery, 3-bromo-N-(4-fluorophenyl)propanamide has found utility in synthetic chemistry as a building block for more complex structures. Its reactivity makes it suitable for generating diverse libraries of compounds through combinatorial chemistry approaches. These libraries can then be screened for biological activity using high-throughput screening (HTS) techniques, accelerating the discovery process.

The synthesis of 3-bromo-N-(4-fluorophenyl)propanamide typically involves multi-step reactions starting from commercially available precursors such as 4-fluorobenzoyl chloride and 1-bromopropane. The reaction sequence often includes condensation to form the amide bond followed by bromination at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Recent advances in computational chemistry have also contributed to the understanding of how structural modifications influence biological activity. Molecular modeling studies on 3-bromo-N-(4-fluorophenyl)propanamide have provided insights into its interactions with biological targets, guiding the design of next-generation derivatives with improved properties. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process from initial design to final optimization.

The potential of 3-bromo-N-(4-fluorophenyl)propanamide extends beyond oncology into other therapeutic areas such as inflammation and neurodegenerative diseases. Researchers are exploring its derivatives as modulators of signaling pathways implicated in these conditions. The ability to fine-tune its structure allows for the development of compounds that selectively target specific disease mechanisms while minimizing off-target effects.

In conclusion,3-bromo-N-(4-fluorophenyl)propanamide (CAS No. 135154-75-5) is a versatile and highly functional compound with significant potential in chemical biology and drug development. Its unique structural features, combined with its reactivity and synthetic accessibility, make it an invaluable tool for researchers seeking to develop novel bioactive molecules. As our understanding of biological systems continues to evolve,3-bromo-N-(4-fluorophenyl)propanamide will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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